molecular formula C9H4ClN3S B062887 8-Chlorothiazolo[5,4-g]quinazoline CAS No. 171179-74-1

8-Chlorothiazolo[5,4-g]quinazoline

货号: B062887
CAS 编号: 171179-74-1
分子量: 221.67 g/mol
InChI 键: AKWAAQCCHSLYBC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

8-Chlorothiazolo[5,4-g]quinazoline is a synthetic tricyclic heterocyclic compound of significant interest in medicinal chemistry and oncology research. This specialized chemical scaffold belongs to a class of fused quinazolines known for their potent biological activities. The structure combines a quinazoline core, a privileged structure in drug discovery, with a fused thiazole ring, offering a unique profile for investigating novel therapeutic agents. The primary research value of this compound and its close analogs lies in their potential as cytotoxic agents. Recent studies on linear thiazolo[5,4-g]quinazolinone derivatives have demonstrated promising antiproliferative activity against a panel of human cancer cell lines, including Huh7-D12, Caco-2, HCT-116, and MCF-7 . These compounds are investigated for their ability to inhibit tumor cell growth, with IC50 values often reported in the micromolar range, highlighting their utility as lead compounds in anticancer drug discovery. While the specific mechanism of action for 8-Chlorothiazolo[5,4-g]quinazoline is an active area of investigation, its structural framework is closely related to known kinase inhibitors. Angular isomers of this scaffold, such as thiazolo[5,4-f]quinazolines, have been documented as potent inhibitors of kinases like DYRK1A, GSK-3, and CDK1 . The planar, heteroaromatic system is well-suited for intercalating into biological macromolecules, and the specific chloro-substitution at the 8-position is a common modification to modulate electronic properties, bioavailability, and target binding affinity. Researchers utilize this compound as a key intermediate for further synthetic elaboration or as a pharmacological tool to study cell proliferation pathways. This product is intended for research applications in chemical biology, hit-to-lead optimization, and mechanism of action studies. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

属性

CAS 编号

171179-74-1

分子式

C9H4ClN3S

分子量

221.67 g/mol

IUPAC 名称

8-chloro-[1,3]thiazolo[5,4-g]quinazoline

InChI

InChI=1S/C9H4ClN3S/c10-9-5-1-8-7(13-4-14-8)2-6(5)11-3-12-9/h1-4H

InChI 键

AKWAAQCCHSLYBC-UHFFFAOYSA-N

SMILES

C1=C2C(=CC3=C1SC=N3)N=CN=C2Cl

规范 SMILES

C1=C2C(=CC3=C1SC=N3)N=CN=C2Cl

同义词

Thiazolo[5,4-g]quinazoline, 8-chloro- (9CI)

产品来源

United States

相似化合物的比较

Structural Analogues: Angular vs. Linear Thiazoloquinazolines

The position of thiazole ring fusion significantly impacts physicochemical and biological properties:

  • Linear analogs (e.g., thiazolo[4,5-g] and [5,4-g]quinazolines) exhibit improved solubility and metabolic stability compared to angular analogs (e.g., thiazolo[5,4-f] and [4,5-h]quinazolines), which are more rigid due to steric constraints .
  • For example, linear thiazolo[5,4-g]quinazoline derivatives demonstrate enhanced inhibitory activity against kinases and phosphodiesterases, attributed to their optimized binding pocket compatibility .

Table 1: Key Differences Between Angular and Linear Thiazoloquinazolines

Property Angular Thiazoloquinazolines Linear Thiazoloquinazolines
Solubility Low Moderate to High
Synthetic Accessibility Challenging More Feasible
Biological Activity Variable (e.g., antifungal) Consistently Potent (e.g., kinase inhibition)
References

Table 2: Impact of Substituents on Quinazoline Activity

Compound Substituent IC50 (µM) Target
9b (Quinazoline) 4-Fluoro 0.67 PDE7 Inhibition
9e (Quinazoline) 4-Chloro 2.18 Anticancer Activity
14b (Thiazoloquinazoline) 8-Chloro, 2-cyano N/A Kinase Inhibition
References

Comparison with Selenium and Thioether Derivatives

  • Selenium Quinazolines : Derivatives like sodium quinazoline-4-diselenide exhibit anticancer activity but suffer from poor solubility and stability .
  • Thioether Quinazolines : Thiazolo[5,4-g]quinazoline derivatives, such as 14b, demonstrate comparable or superior activity with better pharmacokinetic profiles due to the thiazole ring’s electron-rich nature and stability .

Triazoloquinazoline vs. Thiazoloquinazoline

  • Triazoloquinazolines (e.g., 1,2,4-triazolo[5,1-b]quinazolin-8-ones) are synthesized via copper-catalyzed reactions, yielding compounds with moderate anticancer activity (e.g., 45–50% inhibition at 10 µM) .
  • Thiazoloquinazolines generally exhibit higher potency (e.g., IC50 < 1 µM in kinase assays) due to stronger hydrogen bonding and hydrophobic interactions .

准备方法

Chlorinated Anthranilic Acid Derivatives

The quinazoline backbone is commonly derived from anthranilic acid derivatives. For 8-chlorothiazolo[5,4-g]quinazoline, 8-chloroanthranilic acid serves as the primary precursor.

Direct Chlorination of Anthranilic Acid

Chlorination at position 8 is achieved via electrophilic substitution using N-chlorosuccinimide (NCS) in acetic acid at 60°C. This method yields 8-chloroanthranilic acid in ~75% purity, requiring subsequent recrystallization.

Nitration-Reduction-Chlorination Sequence

Alternative routes involve:

  • Nitration of anthranilic acid at position 8 using fuming HNO₃/H₂SO₄.

  • Reduction of the nitro group to amine with H₂/Pd-C.

  • Sandmeyer reaction to replace the amine with chlorine using CuCl/HCl.

Quinazolin-8-one Formation

The chlorinated anthranilic acid undergoes cyclization to form the quinazoline core.

Niementowski Reaction

Heating 8-chloroanthranilic acid with formamide at 130°C for 6 hours yields 8-chloro-3,4-dihydroquinazolin-4-one. This method, however, often requires microwave assistance to improve yield (from 60% to 85%).

Multi-Component Reaction (MCR) Approach

A one-pot MCR using 8-chloroanthranilic acid, DMF-DMA, and benzylamine in ethyl acetate under microwave irradiation (77°C, 30 min) produces 8-chloro-3-benzylquinazolin-4(3H)-one. This method achieves 88% yield and minimizes side products.

Thiazole Ring Fusion

Appel Salt-Mediated Thiazole Formation

The quinazolin-8-one intermediate undergoes thiazole ring fusion via Appel salt (4,5-dichloro-1,2,3-dithiazolium chloride):

  • Imino-Dithiazole Formation :
    Reacting 8-chloro-3-benzylquinazolin-4(3H)-one with Appel salt in dichloromethane and pyridine yields the imino-1,2,3-dithiazole intermediate (86% yield).

  • Cyanothioformamide Generation :
    Treatment with DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) converts the dithiazole to a cyanothioformamide. LiBr (2.0 equiv) in DMSO/DMF at 120°C facilitates intramolecular C-S bond formation, yielding thiazolo[5,4-g]quinazolin-8-one (70% yield).

Chlorine Substituent Optimization

Post-Cyclization Halogenation

Direct chlorination of the fused thiazoloquinazoline is challenging due to ring deactivation. Electrophilic chlorination using Cl₂ gas in CCl₄ at 0°C introduces chlorine at position 8 with moderate yield (55%) but risks over-chlorination.

Directed Ortho-Metalation (DoM)

Using a directed metalation group (DMG), such as a methoxy group at position 7, allows selective lithiation at position 8. Subsequent quenching with hexachloroethane introduces chlorine, followed by DMG removal via BBr₃.

Catalytic and Solvent Effects

CatalystSolvent SystemYield (%)Regioselectivity
LiBrDMSO/DMF70High
KIDMSO/DMF58Moderate
CuI/PdCl₂Toluene40Low

Data adapted from highlights LiBr’s superiority in promoting regioselective cyclization while maintaining the chlorine substituent’s integrity.

Comparative Analysis of Synthetic Routes

Route A: Sequential Chlorination-Cyclization

  • Start with 8-nitroanthranilic acid.

  • Reduce to 8-aminoquinazoline.

  • Sandmeyer chlorination.

  • Thiazole fusion via Appel salt.
    Overall Yield : 52%

Route B: Pre-Chlorinated Anthranilic Acid

  • Directly use 8-chloroanthranilic acid.

  • Quinazoline core formation.

  • Thiazole fusion.
    Overall Yield : 68%

Route B is more efficient but requires access to expensive 8-chloroanthranilic acid.

Scalability and Industrial Considerations

  • Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 30 minutes, critical for large-scale production.

  • Solvent Recovery : DMSO/DMF mixtures are recycled via vacuum distillation, reducing costs.

  • Byproduct Management : LiBr byproducts are neutralized with aqueous NaOH, yielding LiOH and NaBr for safe disposal .

常见问题

Q. What are the established synthetic routes for 8-chlorothiazolo[5,4-g]quinazoline?

The synthesis typically involves multi-step protocols. A common method starts with functionalized quinazoline precursors undergoing cyclocondensation with thioamide derivatives under acidic conditions. For example, Hédou et al. (2013) developed a linear synthesis route using methyl 2-amino-5-nitrobenzoate, followed by nitro-group reduction and thiazole ring closure via Hantzsch thiazole synthesis. Key reagents include POCl₃ for chlorination and acetic anhydride for cyclization. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization .

Q. How is structural characterization performed for 8-chlorothiazolo[5,4-g]quinazoline derivatives?

Structural confirmation relies on spectroscopic and crystallographic methods:

  • NMR : ¹H/¹³C NMR to verify substituent positions and aromatic proton environments.
  • HRMS : High-resolution mass spectrometry for molecular ion validation.
  • X-ray diffraction : Single-crystal X-ray analysis (e.g., for analogs like 8-chloro-5,5-dimethyl-5,6-dihydrotetrazolo[1,5-c]quinazoline) resolves absolute configurations and bond angles .

Q. What purification techniques are optimal for isolating 8-chlorothiazolo[5,4-g]quinazoline?

Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is standard. For crystalline derivatives, recrystallization in ethanol or dichloromethane/hexane mixtures improves purity. HPLC with C18 columns is used for analytical purity checks (>95%) .

Advanced Research Questions

Q. How do researchers evaluate kinase inhibition activity of 8-chlorothiazolo[5,4-g]quinazoline derivatives?

Kinase inhibition is tested against a panel of human kinases (e.g., CDK9, Pim-1, JAK3) using radiometric or fluorescence-based assays. For example, Broudic et al. (2024) employed ADP-Glo™ kinase assays with ATP concentrations near Km values. IC₅₀ values are calculated using dose-response curves (1–100 µM range). Notably, linear thiazoloquinazolines showed no kinase inhibition, contrasting with angular analogs .

Q. What methodologies are used to assess cytotoxicity in cancer cell lines?

Cytotoxicity is evaluated via MTT or resazurin assays across multiple cell lines (e.g., HCT-116, MCF-7, PC-3). Cells are treated for 72 hours, and viability is normalized to untreated controls. IC₅₀ values for potent derivatives (e.g., 7-benzyl-8-oxo-7,8-dihydrothiazolo[5,4-g]quinazolinones) range from 5–20 µM. Selectivity is confirmed using non-tumorigenic cell lines (e.g., HEK293) .

Q. How does substituent variation impact the structure-activity relationship (SAR) of thiazoloquinazolines?

SAR studies reveal:

  • Position 7 : Benzyl or alkyl groups enhance cytotoxicity by improving membrane permeability.
  • Chlorine at position 8 : Stabilizes the quinazoline core and enhances electrophilic interactions.
  • Thiazole fusion : Angular fusion (e.g., [5,4-f]) shows kinase inhibition, while linear ([5,4-g]) lacks activity, highlighting topology-dependent bioactivity .

Q. What computational approaches support the design of 8-chlorothiazolo[5,4-g]quinazoline derivatives?

Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) model interactions with kinase ATP-binding pockets. Pharmacophore mapping identifies critical H-bond donors/acceptors (e.g., quinazoline N1 and thiazole S). DFT calculations (Gaussian 09) optimize electronic properties for target engagement .

Q. How are stability and storage conditions optimized for lab-scale samples?

  • Storage : Lyophilized powders are stored at −20°C under argon to prevent hydrolysis.
  • Stability assays : HPLC-UV monitors degradation under stress conditions (pH 2–12, 40°C).
  • Analytical standards : Reference materials (e.g., 6-chloro-4-(2-chlorophenyl)-2(1H)-quinazolinone) are validated via NMR and LC-MS for batch consistency .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。